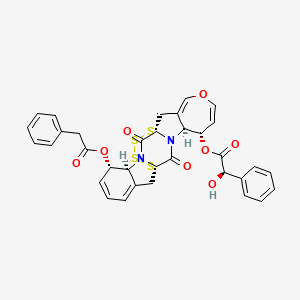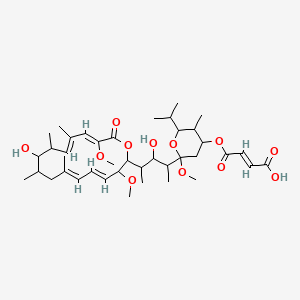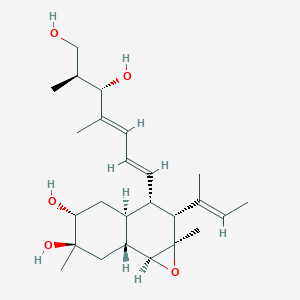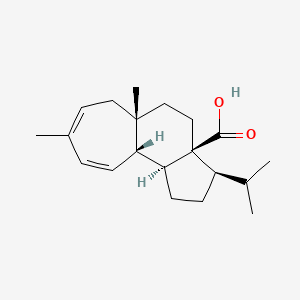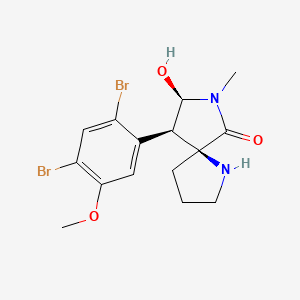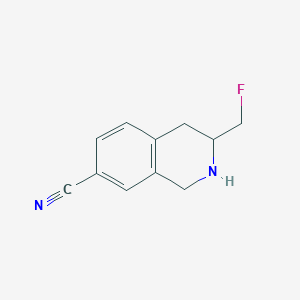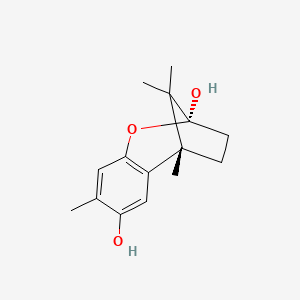
Antibiotic Sch 725674
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic Sch 725674 is a novel macrolide compound isolated from the culture of an Aspergillus species. It is a 14-membered macrocyclic lactone that has shown significant antifungal activity against pathogens such as Saccharomyces cerevisiae and Candida albicans . The compound’s unique structure and potent antimicrobial properties have made it a subject of interest in the field of antibiotic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Antibiotic Sch 725674 has been accomplished through an enantioselective approach. The synthesis involves 13 steps, with key steps including step-wise dithiane alkylation to assemble the upper and lower fragments of the molecule, cross metathesis reaction, Yamaguchi macrolactonization, and substrate-controlled stereoselective reduction . The presence of an unusual n-pentyl substitution on the macrolactone ring, along with multiple sites of oxygenation, makes it a distinct synthetic target .
Industrial Production Methods: Fermentation studies of the Aspergillus species culture were conducted in shake flasks. The fermentation medium contained oat flour, soy flour, yeast extract, corn steep powder, K2HPO4, KH2PO4, and distilled water. The fermentation was carried out at 24°C on a rotary shaker at 250 rpm for 120 hours. The harvested fermentation broth was processed to isolate the compound using acetonitrile and polymeric resin .
Analyse Chemischer Reaktionen
Types of Reactions: Antibiotic Sch 725674 undergoes various chemical reactions, including oxidation, reduction, and substitution. The step-wise dithiane alkylation is a strategic step in its synthesis, while cross metathesis and Yamaguchi macrolactonization are key reactions used to complete the total synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include lithiated-1,3-dithianes, tertiary amines such as HMPA and DMPU, and solvents like acetonitrile and methanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereoselectivity and yield .
Major Products Formed: The major product formed from these reactions is the 14-membered macrolactone this compound itself. The presence of multiple oxygenation sites and the n-pentyl substitution on the macrolactone ring contribute to its unique structure and biological activity .
Wissenschaftliche Forschungsanwendungen
Antibiotic Sch 725674 has sparked significant interest in scientific research due to its unique mechanism of action and potential applications in microbiology and drug discovery. It targets bacterial DNA gyrase, a crucial enzyme involved in DNA replication and transcription, by binding to the ATP-binding pocket of DNA gyrase. This disrupts its catalytic activity, leading to inhibition of DNA supercoiling and subsequent impairment of bacterial growth and replication . Its efficacy against a broad spectrum of bacterial species, including Staphylococcus aureus and Streptococcus pneumoniae, underscores its potential as a valuable tool for studying bacterial physiology, pathogenesis, and antimicrobial resistance .
Wirkmechanismus
The mechanism of action of Antibiotic Sch 725674 involves targeting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the ATP-binding pocket of DNA gyrase, the compound disrupts its catalytic activity, leading to inhibition of DNA supercoiling and subsequent impairment of bacterial growth and replication . This mechanism distinguishes Sch 725674 from conventional antibiotics and offers promise for combating multidrug-resistant bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
Antibiotic Sch 725674 is unique due to its 14-membered macrolactone structure with an unusual n-pentyl substitution and multiple oxygenation sites. Similar compounds include other macrolides such as erythromycin, clarithromycin, and azithromycin, which also possess macrocyclic lactone rings but differ in their specific substitutions and biological activities . The distinct structure of Sch 725674 contributes to its unique mechanism of action and broad-spectrum antimicrobial activity .
Eigenschaften
Molekularformel |
C18H32O5 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+ |
InChI-Schlüssel |
LEEBEEPDVOWSDN-VAWYXSNFSA-N |
SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Isomerische SMILES |
CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O |
Kanonische SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Synonyme |
Sch 725674 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



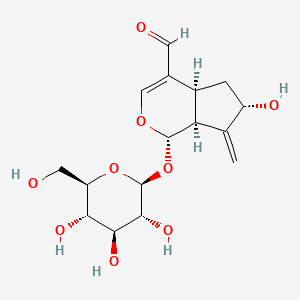
![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)
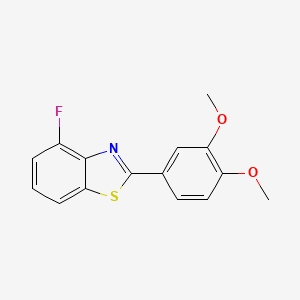
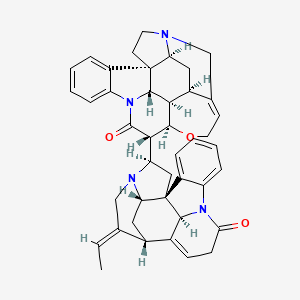
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
